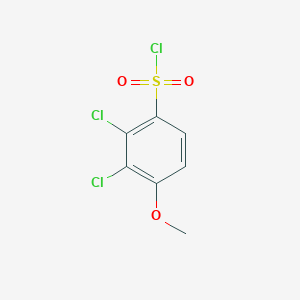

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Overview

Description

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 35509-60-5 . It has a molecular weight of 275.54 .

Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is C7H5Cl3O3S .Physical And Chemical Properties Analysis

The melting point of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is between 93-95°C .Scientific Research Applications

I have conducted a search for the scientific research applications of “2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride”, but unfortunately, there is limited information available on the specific applications of this compound. However, a related compound, “4-Methoxybenzenesulfonyl chloride”, is noted for its use as an anti-HIV pharmaceutical intermediate and as a protecting group agent for various nitrogen functions .

Safety and Hazards

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a GHS pictogram and the signal word “Danger”. The precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501. It is classified as UN# 3261, Class 8, and Hazard Statements H314 .

Mechanism of Action

Mode of Action

The mode of action of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

The action, efficacy, and stability of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and the specific biological environment in which it is present .

properties

IUPAC Name |

2,3-dichloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHJBAMQCLTOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579346 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

CAS RN |

35509-60-5 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.